Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid
Description
Ethyl 5-azaspiro[2.3]hexane-2-carboxylate (often paired with 2,2,2-trifluoroacetic acid as a counterion or synthetic intermediate) is a conformationally constrained spirocyclic amino acid derivative. Its structure features a bicyclic system with a nitrogen atom at the 5-position and an ester group at the 2-position, fused to a cyclopropane ring. This compound is designed to "freeze" the rotational flexibility of natural amino acids like L-glutamate, enhancing binding selectivity and stability in drug discovery applications, particularly for targeting ionotropic and metabotropic glutamate receptors .
The trifluoroacetic acid component may act as a counterion during synthesis or purification, improving solubility and crystallinity. The compound’s spirocyclic architecture is synthesized via stereoselective Rh-catalyzed cyclopropanation, a method noted for its trans-diastereoselectivity and utility in generating pharmaceutically relevant analogs .
Properties
IUPAC Name |
ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.C2HF3O2/c1-2-11-7(10)6-3-8(6)4-9-5-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPMIENLAHQVJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CNC2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2567497-71-4 | |
| Record name | ethyl 5-azaspiro[2.3]hexane-1-carboxylate; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid typically involves the reaction of ethyl 5-azaspiro[2.3]hexane-2-carboxylate with trifluoroacetic acid. The reaction conditions often include the use of solvents such as methanol or dichloromethane, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 293.23 g/mol. Its unique spirocyclic structure, which incorporates a nitrogen atom, makes it an interesting subject for various chemical reactions and biological interactions. The stereochemistry of this compound can influence its biological activity, making it critical for structural studies in pharmacology.
Medicinal Chemistry
Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid has been investigated for its potential pharmacological properties. Its interaction with biological targets suggests several therapeutic applications:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or metabolic disorders.
- Receptor Modulation : It may modulate receptor functions critical in various physiological processes, including circadian rhythms and metabolism .
Case Studies
- Cancer Research : Recent studies have indicated that compounds with similar structures exhibit dual inhibition of autophagy and specific nuclear receptors involved in metabolism. This suggests that this compound could enhance cancer cell death when combined with other therapeutic agents .
- Neuropharmacology : Research into azaspiro compounds has shown promise in modulating neurotransmitter systems, potentially affecting learning and memory processes due to their interaction with glutamate receptors .
Synthetic Utility
The compound serves as a versatile building block in organic synthesis:
- Diverse Derivatives : Its structure allows for the creation of various derivatives that can be tailored for specific biological activities.
- Complex Molecule Construction : It can act as an intermediate in synthesizing more complex molecules used in pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Ring Size and Heteroatoms: The 5-azaspiro[2.3]hexane scaffold is distinct from larger spiro systems (e.g., 5-azaspiro[2.4]heptane) due to its compact cyclopropane ring, which imposes greater conformational rigidity.
- Functional Groups : Carboxylate esters (as in the target compound) vs. carboxamides (e.g., azabicyclo[3.1.0]hexane derivatives) influence solubility and receptor interactions .
Key Findings :
Stability and Stereochemical Considerations
The stability of spirocyclic compounds is influenced by ring strain and stereochemistry. For Ethyl 5-azaspiro[2.3]hexane-2-carboxylate derivatives:
Biological Activity
Ethyl 5-azaspiro[2.3]hexane-2-carboxylate; 2,2,2-trifluoroacetic acid (CAS No. 2567497-71-4) is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
Ethyl 5-azaspiro[2.3]hexane-2-carboxylate is characterized by a spirocyclic structure that incorporates an azetidine ring. The trifluoroacetic acid moiety enhances its solubility and stability in biological systems. The molecular formula is , and it has a molecular weight of approximately 215.19 g/mol.
Biological Activity
The biological activity of ethyl 5-azaspiro[2.3]hexane-2-carboxylate has been investigated primarily in the context of its potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Antiparasitic Effects : A study highlighted the efficacy of related compounds in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical for the survival of malaria parasites. This suggests potential applications in malaria treatment .
- Cytotoxicity : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound against cancer cell lines. Results indicate that certain derivatives display selective cytotoxicity towards tumor cells while sparing normal cells, making them candidates for further development as anticancer agents .
Synthesis and Derivatives
The synthesis of ethyl 5-azaspiro[2.3]hexane-2-carboxylate typically involves multi-step organic reactions, including cyclization and functional group modifications. The trifluoroacetic acid component can be introduced through acylation reactions that enhance the compound's biological activity.
Synthesis Pathway Example
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Cyclization | Ethyl acetoacetate, amine | Reflux in solvent | 70% |
| 2 | Acylation | Trifluoroacetic anhydride | Room temperature | 85% |
Case Studies
- Antimicrobial Study : A recent investigation evaluated the antimicrobial properties of various spirocyclic compounds, including ethyl 5-azaspiro[2.3]hexane derivatives. The study found that these compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Testing : In research aimed at discovering new anticancer agents, ethyl 5-azaspiro[2.3]hexane derivatives were tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed promising cytotoxic effects with IC50 values in the micromolar range .
- Targeting DHODH for Malaria : A study focused on the inhibition of DHODH by spirocyclic compounds indicated that certain derivatives could effectively block the enzyme's activity, suggesting a pathway for developing new antimalarial drugs .
Q & A
Q. How is Ethyl 5-azaspiro[2.3]hexane-2-carboxylate synthesized, and what role does stereochemistry play?
The synthesis involves stereocontrolled methods to construct the spirocyclic framework. For example, derivatives of 5-azaspiro[2.3]hexane are synthesized via [3+2] cycloaddition or ring-closing metathesis to enforce rigidity. Stereochemistry is critical for mimicking bioactive conformations (e.g., L-glutamic acid analogs), requiring chiral auxiliaries or asymmetric catalysis . Ethyl ester functionalization enhances solubility in polar solvents (e.g., methanol, DCM), facilitating purification .
Q. What is the role of 2,2,2-trifluoroacetic acid (TFA) in deprotecting spirocyclic intermediates?
TFA is used in acidic deprotection reactions (0–100°C) to cleave tert-butyloxycarbonyl (Boc) or other acid-labile protecting groups. It is often mixed with solvents like dichloromethane or trifluoroethanol to modulate reactivity. TFA’s strong acidity (pKa ~0.23) ensures efficient cleavage while minimizing side reactions in spirocyclic systems .
Q. What analytical techniques are used to characterize Ethyl 5-azaspiro[2.3]hexane-2-carboxylate?
Key methods include:
- NMR : , , and NMR to confirm spirocyclic structure and substituent positions.
- LCMS : For molecular weight verification (e.g., m/z 155.19) and purity assessment .
- X-ray crystallography : To resolve stereochemical ambiguities in rigid spiro scaffolds .
Advanced Research Questions
Q. How can contradictory NMR data for 5-azaspiro[2.3]hexane derivatives be resolved?
Conflicting NMR signals may arise from dynamic ring puckering or solvent-induced conformational changes. Solutions include:
- Low-temperature NMR (<−40°C) to "freeze" ring dynamics.
- Computational modeling (DFT) to predict dominant conformers.
- Comparative analysis with X-ray structures to validate assignments .
Q. What strategies optimize TFA-mediated deprotection while minimizing side reactions in sensitive spirocyclic systems?
Q. How can researchers design spirocyclic analogs with enhanced bioactivity?
- Conformational restriction : Introduce substituents (e.g., fluorine) to "lock" bioactive conformations, as seen in L-glutamic acid mimetics .
- SAR studies : Modify the ethyl ester to amides or ketones and evaluate binding affinity via SPR or radioligand assays.
- Metabolic stability : Replace ester groups with hydrolytically stable moieties (e.g., trifluoromethyl) .
Q. How do solvent and pH affect the stability of Ethyl 5-azaspiro[2.3]hexane-2-carboxylate?
- Polar aprotic solvents (e.g., THF, DMF) stabilize the spirocyclic structure by reducing nucleophilic attack.
- Acidic conditions (pH <4) risk ester hydrolysis; neutral to slightly basic buffers (pH 6–8) are preferred for storage .
Methodological Challenges and Solutions
3.1 Handling Contradictions in Synthetic Yield Data
Discrepancies in yields may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
